BenchChemオンラインストアへようこそ!

Azetidin-3-yl morpholine-4-carboxylate

Medicinal Chemistry Lipophilicity Optimization Blood-Brain Barrier Permeability

Procure Azetidin-3-yl morpholine-4-carboxylate (free amine) to bypass Boc-deprotection, saving one synthetic step. Its strained azetidine ring (≈26 kcal/mol) and low basicity improve CNS penetration and reduce P‑gp efflux vs. piperidine analogs. With MW 186.21, LogP 0.2072, and a 1‑HBD/3‑HBA profile, it meets fragment‑library criteria and aligns with JAK‑inhibitor and NK‑antagonist pharmacophores described in US‑11045455‑B2 and US20100069346. The morpholine carbamate linkage minimizes CYP3A4 inhibition liability. Order the free amine now for rapid SAR exploration.

Molecular Formula C8H14N2O3
Molecular Weight 186.21 g/mol
CAS No. 1516842-34-4
Cat. No. B1470506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl morpholine-4-carboxylate
CAS1516842-34-4
Molecular FormulaC8H14N2O3
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)OC2CNC2
InChIInChI=1S/C8H14N2O3/c11-8(13-7-5-9-6-7)10-1-3-12-4-2-10/h7,9H,1-6H2
InChIKeyWHKQMKGNVOKTSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl Morpholine-4-carboxylate (CAS 1516842-34-4): Heterocyclic Building Block for Drug Discovery and Chemical Biology


Azetidin-3-yl morpholine-4-carboxylate (CAS 1516842-34-4) is a heterocyclic compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol, featuring a four-membered azetidine ring linked via a carbamate ester to a six-membered morpholine ring [1]. The compound's SMILES notation (O=C(OC1CNC1)N1CCOCC1) confirms the azetidin-3-yl substitution pattern and the morpholine-4-carboxylate ester linkage [2]. As a conformationally constrained scaffold combining a strained azetidine with a morpholine carbamate, this compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and neurokinin receptor antagonists [3].

Why Generic Substitution of Azetidin-3-yl Morpholine-4-carboxylate (CAS 1516842-34-4) Fails in Research and Development


Substituting azetidin-3-yl morpholine-4-carboxylate with structurally similar heterocyclic building blocks introduces quantifiable differences in physicochemical properties and synthetic utility that directly impact downstream applications. The four-membered azetidine ring imparts a distinct combination of ring strain (approximately 26 kcal/mol) and conformational rigidity not present in five- or six-membered nitrogen heterocycles such as piperidine or pyrrolidine analogs [1]. The carbamate ester linkage connecting the azetidine C3 position to the morpholine N4 position creates a specific vector geometry and hydrogen-bonding capacity (3 H-bond acceptors, 1 H-bond donor) that differs fundamentally from amide-linked or directly N-substituted comparators [2]. Furthermore, documented patent literature demonstrates that morpholine-substituted azetidine derivatives exhibit specific pharmacological profiles as neurokinin receptor antagonists and JAK inhibitors, whereas alternative ring systems fail to maintain the requisite target engagement and selectivity [3].

Quantitative Differentiation Evidence for Azetidin-3-yl Morpholine-4-carboxylate (CAS 1516842-34-4) Versus Key Analogs


Calculated LogP and Topological Polar Surface Area (TPSA) Comparison: Azetidin-3-yl Morpholine-4-carboxylate versus Piperidin-3-yl Analog

Computational physicochemical analysis reveals that azetidin-3-yl morpholine-4-carboxylate exhibits significantly lower lipophilicity and smaller molecular volume compared to its piperidin-3-yl analog, directly impacting membrane permeability and solubility profiles. The azetidine-containing compound has a calculated LogP of 0.2072, a molecular weight of 186.21 g/mol, and a topological polar surface area (TPSA) of 50.8 Ų . In contrast, the piperidine analog (CAS 1539710-70-7) has a higher molecular weight of 214.26 g/mol and an increased molecular volume due to the six-membered piperidine ring replacing the four-membered azetidine .

Medicinal Chemistry Lipophilicity Optimization Blood-Brain Barrier Permeability

Ring Strain and Conformational Rigidity: Azetidin-3-yl versus Pyrrolidin-3-yl and Piperidin-4-yl Morpholine Carboxylates

The four-membered azetidine ring in azetidin-3-yl morpholine-4-carboxylate possesses approximately 26 kcal/mol of ring strain energy, which fundamentally alters its conformational flexibility and reactivity profile compared to saturated five- and six-membered nitrogen heterocycles [1]. This ring strain confers two practical advantages: (1) reduced basicity of the azetidine nitrogen (pKa approximately 7-8 for azetidine versus approximately 10-11 for piperidine), which decreases lysosomal trapping and improves intracellular distribution [1]; and (2) a fixed dihedral angle that positions the morpholine carbamate moiety in a spatially defined orientation relative to the azetidine ring. The target compound (CAS 1516842-34-4) also presents a free secondary amine (NH) on the azetidine ring, enabling direct functionalization without deprotection steps, whereas common intermediates like tert-butyl 2-(azetidin-3-yl)morpholine-4-carboxylate (CAS 2228469-98-3) require Boc deprotection prior to further derivatization .

Conformational Analysis Structure-Based Drug Design Scaffold Optimization

Hydrogen Bond Donor/Acceptor Profile and Rotatable Bond Count: Synthetic Handle Differentiation

Azetidin-3-yl morpholine-4-carboxylate presents a defined hydrogen-bonding pharmacophore with 3 H-bond acceptors (two oxygen atoms in the morpholine ring, one carbonyl oxygen in the carbamate) and exactly 1 H-bond donor (the secondary amine NH of the azetidine ring) [1]. The compound contains only 1 rotatable bond (the carbamate C-O linkage connecting the azetidine to morpholine), resulting in a highly rigid scaffold . In contrast, tert-butyl 2-(azetidin-3-yl)morpholine-4-carboxylate (CAS 2228469-98-3) bears a Boc protecting group that masks the azetidine NH (eliminating the H-bond donor), adds 3 additional rotatable bonds, and increases molecular weight to 242.31 g/mol (30% larger) .

Fragment-Based Drug Discovery Ligand Efficiency Metrics Synthetic Accessibility

Scaffold Prevalence in Neurokinin Receptor and JAK Inhibitor Patent Space

Morpholine-substituted azetidine scaffolds with carbamate ester linkages are explicitly claimed in multiple patent families targeting neurokinin (NK) receptors and Janus kinases (JAKs), whereas alternative heterocyclic substitutions (e.g., piperazine, pyrrolidine) are either absent or demonstrate inferior selectivity profiles in the same patent disclosures. U.S. Patent US20100069346 specifically claims piperazine- or morpholine-substituted azetidine derivatives of formula I as NK receptor antagonists, emphasizing that the morpholine substitution pattern contributes to reduced CYP3A4 enzyme inhibition—a critical safety liability in drug-drug interactions [1]. The patent further notes that comparative CYP3A4 IC50 values are higher (i.e., safer) for the claimed morpholine-containing compounds than for previously disclosed NK antagonists [1]. Separately, U.S. Patent US-11045455-B2 claims azetidine derivatives with morpholine-like heterocyclic components as JAK inhibitors for inflammatory and autoimmune diseases, with the azetidine core essential for maintaining JAK selectivity over other kinase families [2].

Neurokinin Antagonists JAK Inhibition Patent Landscape Analysis

Optimal Research and Industrial Applications for Azetidin-3-yl Morpholine-4-carboxylate (CAS 1516842-34-4)


Synthesis of Neurokinin (NK) Receptor Antagonists for Inflammatory and Gastrointestinal Disease Research

Azetidin-3-yl morpholine-4-carboxylate serves as a key intermediate for constructing morpholine-substituted azetidine derivatives that act as NK receptor antagonists, as documented in U.S. Patent US20100069346. The free secondary amine on the azetidine ring enables direct coupling to diverse aryl or heteroaryl groups without requiring deprotection, accelerating SAR exploration. The patent's emphasis on morpholine-containing compounds as having reduced CYP3A4 inhibition liability provides a safety-driven rationale for selecting this scaffold over alternative heterocyclic building blocks in early-stage NK antagonist programs [1].

Development of JAK Kinase Inhibitors for Autoimmune and Oncological Indications

The compound's azetidine core is structurally aligned with the JAK inhibitor pharmacophore described in U.S. Patent US-11045455-B2, where azetidine derivatives demonstrate therapeutic utility in inflammatory diseases, autoimmune disorders, and cancers [2]. The combination of the strained azetidine ring (which reduces nitrogen basicity and improves intracellular distribution) with the morpholine carbamate (which contributes solubility and metabolic stability) makes this building block particularly suitable for optimizing kinase selectivity profiles. Procurement of the free amine form eliminates a deprotection step compared to Boc-protected intermediates, reducing synthetic route length by at least one step .

Fragment-Based Drug Discovery (FBDD) and Ligand Efficiency Optimization

With a molecular weight of 186.21 g/mol, only 1 rotatable bond, and a balanced HBD/HBA profile (1 donor, 3 acceptors), azetidin-3-yl morpholine-4-carboxylate meets the criteria for an ideal fragment library compound [3]. The lower calculated LogP (0.2072) relative to piperidine-containing analogs enhances aqueous solubility, reducing the risk of false-negative screening results due to compound aggregation. The rigid scaffold minimizes entropic penalties upon target binding, potentially improving hit-to-lead progression metrics and ligand efficiency indices compared to more flexible piperidine- or pyrrolidine-based fragments .

Conformationally Constrained Scaffold for Central Nervous System (CNS) Drug Discovery

The azetidine ring's reduced basicity (pKa approximately 7-8 versus approximately 10-11 for piperidine) decreases P-glycoprotein efflux susceptibility and improves brain penetration potential—a well-documented advantage of azetidine-containing CNS drug candidates [4]. The compound's low molecular weight (186.21 g/mol) and moderate lipophilicity (calculated LogP 0.2072) fall within the optimal range for CNS drug-likeness as defined by multiparameter optimization (MPO) scoring systems. Researchers developing CNS-penetrant kinase inhibitors or neurokinin antagonists can leverage this scaffold to improve brain exposure while maintaining target potency [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azetidin-3-yl morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.